molecular formula C18H21BrO3 B5316036 3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione

3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione

Cat. No.: B5316036
M. Wt: 365.3 g/mol
InChI Key: CAIYVQATLHFILK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[55]undecane-1,5-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group attached to a spirocyclic dione framework

Properties

IUPAC Name

3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO3/c1-17(2)14(12-6-8-13(19)9-7-12)22-16(21)18(15(17)20)10-4-3-5-11-18/h6-9,14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIYVQATLHFILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C2(C1=O)CCCCC2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione typically involves multi-step organic reactions. One common approach is the reaction of 4-bromobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions to form the intermediate spirocyclic structure. Subsequent steps may include oxidation and cyclization reactions to achieve the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of halogenated or cyanated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.

Industry: It is utilized in the manufacturing of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the spirocyclic dione moiety may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological processes and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

  • 3-(4-Bromophenyl)propionic acid: A related compound with a propionic acid group instead of the spirocyclic dione.

  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with similar biological activities.

Uniqueness: 3-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[55]undecane-1,5-dione stands out due to its unique spirocyclic structure, which provides distinct chemical and biological properties compared to its analogs

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